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Cat. No.: B1259201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pyrromethene 650
(PM650), a fluorescent dye, in Stimulated Emission Depletion (STED) microscopy. This

document outlines the photophysical properties of PM650, detailed protocols for its application

in cellular imaging, and its potential for advancing research in various fields.

Introduction to Pyrromethene 650 in STED
Microscopy
Stimulated Emission Depletion (STED) microscopy is a super-resolution imaging technique that

overcomes the diffraction limit of light, enabling the visualization of subcellular structures with

nanoscale resolution. The choice of fluorophore is critical for successful STED imaging, with

photostability, brightness, and appropriate spectral characteristics being paramount.

Pyrromethene 650, a dye known for its high quantum yield and photostability in certain

environments, presents a promising candidate for STED microscopy in the red spectral range.

Its emission maximum allows for efficient depletion with commonly available STED laser lines,

such as 775 nm.
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The performance of a fluorophore in STED microscopy is intrinsically linked to its photophysical

properties. Below is a summary of the key characteristics of Pyrromethene 650, with

comparative data for other commonly used red-emitting STED dyes.

Property Pyrromethene 650 ATTO 647N
Abberior STAR
635P

Excitation Maximum

(λ_exc)

~588 nm (in Ethanol)

[1]
~646 nm ~635 nm

Emission Maximum

(λ_em)

~612 nm (in Ethanol)

[1]
~664 nm ~655 nm

Molar Extinction

Coefficient (ε)

4.6 x 10⁴ L mol⁻¹ cm⁻¹

(at 588 nm in Ethanol)

[1]

1.5 x 10⁵ L mol⁻¹ cm⁻¹ 1.2 x 10⁵ L mol⁻¹ cm⁻¹

Fluorescence

Quantum Yield (Φ_f)
0.54 (in Ethanol)[1] 0.65 0.90

Fluorescence Lifetime

(τ_fl)

Not specified in

search results
~3.5 ns ~3.6 ns

Recommended STED

Depletion Laser
775 nm (inferred) 775 nm 775 nm

Note: The photophysical properties of dyes can vary depending on the solvent and local

environment. The data for Pyrromethene 650 is provided in ethanol, and its performance in an

aqueous cellular environment may differ. The suitability of the 775 nm depletion laser is inferred

from the emission spectrum of PM650, which overlaps with the optimal depletion range for this

laser.

Experimental Protocols
The following protocols provide a general framework for using Pyrromethene 650 in STED

microscopy. Optimization may be required for specific cell types and experimental conditions.
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Protocol 1: Immunofluorescence Staining of
Mitochondria with Pyrromethene 650 Conjugate
This protocol describes the use of a hypothetical Pyrromethene 650-conjugated secondary

antibody for the super-resolution imaging of mitochondria.

Materials:

Cells grown on #1.5H high-precision glass coverslips

Phosphate-buffered saline (PBS)

Fixation buffer: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1% Triton X-100 in PBS

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

Primary antibody against a mitochondrial target (e.g., anti-TOM20)

Pyrromethene 650-conjugated secondary antibody

Mounting medium with antifade reagent (e.g., ProLong Gold)

Procedure:

Cell Culture and Fixation:

1. Culture cells to 60-80% confluency on coverslips.

2. Wash cells twice with pre-warmed PBS.

3. Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

4. Wash cells three times with PBS for 5 minutes each.

Permeabilization and Blocking:

1. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
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2. Wash cells three times with PBS.

3. Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

Antibody Incubation:

1. Dilute the primary antibody in blocking buffer to the recommended concentration.

2. Incubate the coverslips with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C in a humidified chamber.

3. Wash cells three times with PBS.

4. Dilute the Pyrromethene 650-conjugated secondary antibody in blocking buffer. The

optimal concentration should be determined experimentally, but a starting range of 1-5

µg/mL is recommended.

5. Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature, protected from light.

6. Wash cells three times with PBS, with the final wash for 10 minutes.

Mounting:

1. Briefly rinse the coverslips in deionized water.

2. Mount the coverslips onto a microscope slide using an antifade mounting medium.

3. Seal the edges of the coverslip with nail polish and allow the mounting medium to cure as

per the manufacturer's instructions.

Protocol 2: STED Microscopy Imaging
Instrumentation:

A STED microscope equipped with an excitation laser suitable for Pyrromethene 650 (e.g.,

~590 nm) and a depletion laser at 775 nm.

High numerical aperture (NA) objective lens (e.g., 1.4 NA oil immersion).
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Imaging Parameters:

Locate the Region of Interest (ROI): Use the confocal mode with the excitation laser to find

cells with good staining and identify the structures of interest.

Set STED Parameters:

Excitation Laser Power: Use the lowest possible laser power that provides a sufficient

signal-to-noise ratio to minimize photobleaching.

STED Laser Power: The resolution of STED microscopy is dependent on the depletion

laser power. Start with a moderate power and gradually increase it to achieve the desired

resolution while monitoring for photobleaching. A range of 20-80% of the maximum laser

power can be a starting point.

Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm

for a target resolution of 40-60 nm).

Dwell Time: Use a pixel dwell time that allows for sufficient photon collection without

excessive bleaching (e.g., 5-20 µs).

Gating: If available, use time-gating to further improve resolution by detecting photons with

a longer fluorescence lifetime.

Image Acquisition: Acquire STED images of the ROI. It is advisable to acquire a confocal

image of the same region for comparison.

Visualizations
Experimental Workflow for Immunofluorescence STED
Microscopy
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Caption: Workflow for immunofluorescence labeling and STED imaging.
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Caption: Pathway for studying mitochondrial fission with STED microscopy.

Discussion and Conclusion
Pyrromethene 650 exhibits favorable photophysical properties for STED microscopy, including

a high quantum yield and an emission spectrum compatible with common depletion lasers. Its

potential for high photostability, particularly in nonpolar environments, suggests it could be a

valuable tool for super-resolution imaging. However, its performance in the aqueous

environment of a cell and its photostability under the high laser powers used in STED need to

be empirically determined for each specific application.

The provided protocols offer a starting point for researchers to incorporate Pyrromethene 650
into their STED imaging workflows. Successful super-resolution imaging will depend on careful

optimization of labeling conditions and imaging parameters. The ability to visualize subcellular

structures with nanoscale resolution using Pyrromethene 650 has the potential to significantly

impact research in cell biology, neurobiology, and drug discovery by providing deeper insights

into the intricate organization and dynamics of cellular components. Further studies are

warranted to fully characterize the performance of Pyrromethene 650 in STED microscopy

and to explore its applications in various biological contexts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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